

Piprinhydrinate molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Piprinhydrinate	
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Piprinhydrinate: A Technical Overview for Researchers

An In-depth Guide to the Molecular Characteristics, Pharmacological Profile, and Experimental Analysis of a First-Generation Antihistamine

This technical guide provides a comprehensive overview of **Piprinhydrinate**, a first-generation antihistamine, tailored for researchers, scientists, and professionals in drug development. This document details its molecular formula, molecular weight, and its dual mechanism of action. It also presents detailed experimental protocols for its characterization and visualizes key biological pathways and workflows.

Core Molecular and Physical Properties

Piprinhydrinate is a salt composed of two active moieties: Diphenylpyraline and 8-Chlorotheophylline. The combined properties of these two components define its overall pharmacological profile.



Property	Data	Citation(s)
Molecular Formula	C26H30CIN5O3	[1]
Molecular Weight	496.0 g/mol	[1]
IUPAC Name	4-benzhydryloxy-1- methylpiperidine;8-chloro-1,3- dimethyl-7H-purine-2,6-dione	[1]
CAS Number	606-90-6	[1]
Synonyms	Diphenylpyraline teoclate, Kolton	[1]

Pharmacological Profile and Mechanism of Action

Piprinhydrinate's primary therapeutic effect is derived from the activity of Diphenylpyraline, which functions as a histamine H1 receptor antagonist.[2][3] By competitively blocking the H1 receptor, it mitigates allergic responses such as itching and swelling.[4] The 8-Chlorotheophylline component is a xanthine derivative with stimulant properties, which is included to counteract the sedative effects commonly associated with first-generation antihistamines.[2]

Interestingly, research has revealed that Diphenylpyraline also acts as a competitive inhibitor of the dopamine transporter (DAT).[1][5] This secondary mechanism of action can lead to increased extracellular dopamine levels and may contribute to psychostimulant effects.[5][6]

Target	Action	Effect	Citation(s)
Histamine H1 Receptor	Antagonist	Attenuation of allergic responses	[2][3][4]
Dopamine Transporter (DAT)	Competitive Inhibitor	Increased extracellular dopamine concentrations	[1][5][6]



Signaling Pathways and Experimental Workflows

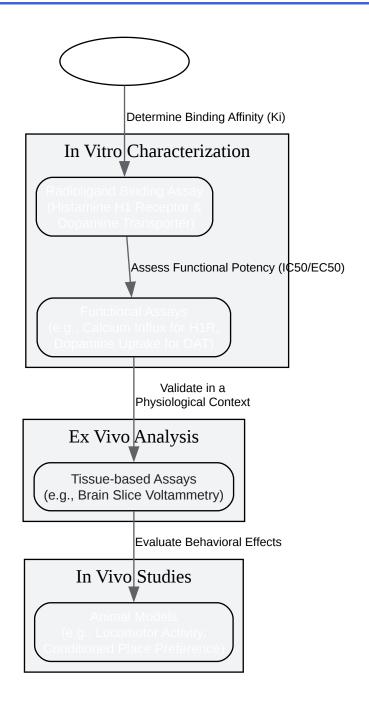
To understand the molecular interactions and the methods for studying **Piprinhydrinate**, the following diagrams illustrate the key signaling pathway and a general experimental workflow.



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Histamine H1 Receptor Signaling Pathway





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General Experimental Workflow for Piprinhydrinate

Experimental Protocols

The following are representative experimental protocols for characterizing the activity of **Piprinhydrinate** at its primary targets.



Histamine H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of **Piprinhydrinate** for the histamine H1 receptor.

Methodology:

- Cell Culture and Membrane Preparation:
 - HEK293T cells transiently expressing the human histamine H1 receptor are cultured and harvested.
 - Cell homogenates are prepared to isolate cell membranes containing the receptor.
- Radioligand Binding:
 - A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine)
 is incubated with the cell membrane preparations.
 - Increasing concentrations of unlabeled **Piprinhydrinate** are added to compete with the radioligand for binding to the receptor.
 - Non-specific binding is determined in the presence of a high concentration of a nonradiolabeled H1 receptor antagonist.
- Separation and Detection:
 - The reaction is incubated to reach equilibrium.
 - Bound and free radioligand are separated by rapid filtration.
 - The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis:
 - The IC50 value (the concentration of **Piprinhydrinate** that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curve.



• The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Transporter Uptake Assay

Objective: To measure the functional inhibition of the dopamine transporter by **Piprinhydrinate**.

Methodology:

- Cell Culture:
 - Cells stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.
- Compound Incubation:
 - Cells are pre-incubated with varying concentrations of Piprinhydrinate.
- Dopamine Uptake:
 - Radiolabeled dopamine (e.g., [3H]dopamine) is added to the cells to initiate uptake.
 - The uptake is allowed to proceed for a short, defined period at 37°C.
- Termination and Lysis:
 - The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled dopamine.
 - The cells are lysed to release the intracellular contents.
- · Detection and Analysis:
 - The amount of radiolabeled dopamine taken up by the cells is quantified using liquid scintillation counting.
 - The IC50 value, representing the concentration of Piprinhydrinate that causes a 50% reduction in dopamine uptake, is calculated.



Calcium Influx Assay for H1 Receptor Function

Objective: To assess the antagonistic effect of **Piprinhydrinate** on histamine-induced calcium mobilization.

Methodology:

- Cell Culture and Dye Loading:
 - Cells endogenously or recombinantly expressing the histamine H1 receptor are cultured on plates suitable for fluorescence imaging.
 - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Compound Pre-incubation:
 - Cells are pre-incubated with varying concentrations of Piprinhydrinate.
- · Histamine Stimulation:
 - The cells are stimulated with a known concentration of histamine to induce an increase in intracellular calcium.
- Fluorescence Measurement:
 - Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence plate reader or microscope.
- Data Analysis:
 - The ability of Piprinhydrinate to inhibit the histamine-induced calcium signal is quantified, and an IC50 value is determined.

This guide provides a foundational understanding of **Piprinhydrinate** for research and development purposes. The outlined experimental approaches offer a starting point for the detailed characterization of this and similar compounds.



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- To cite this document: BenchChem. [Piprinhydrinate molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677951#piprinhydrinate-molecular-formula-and-molecular-weight]

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